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molecular formula C18H21FN4O B8710647 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

2-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No. B8710647
M. Wt: 328.4 g/mol
InChI Key: JJFCXOYFNBYXPG-UHFFFAOYSA-N
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Patent
US09339503B2

Procedure details

2-Methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one (100 mg; 0.51 mmol) and 1-(4-fluorophenyl)piperazine (91.8 μl; 0.51 mmol) are suspended in isoamyl alcohol (1 ml), and the mixture is irradiated in the microwave (CEM Discover) at 150° C. for 2 h with stirring. The precipitated crystals are filtered off with suction, rinsed thoroughly with ethanol and diethyl ether and filtered off with suction. The crude product obtained in this way is rinsed again with hot ethanol and diethyl ether, filtered off with suction and dried in vacuo at 50° C.; yield: 86 mg (50%), crystals;
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
91.8 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[NH:12][C:11](=[O:13])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1>C(O)CC(C)C>[F:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[CH2:26][CH2:25][N:24]([C:3]3[NH:12][C:11](=[O:13])[C:10]4[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=4[N:4]=3)[CH2:23][CH2:22]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
CSC1=NC=2CCCCC2C(N1)=O
Step Two
Name
Quantity
91.8 μL
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is irradiated in the microwave (CEM Discover) at 150° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
rinsed thoroughly with ethanol and diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CCN(CC1)C1=NC=2CCCCC2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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